1-(3-Methoxyphenyl)piperazine hydrochloride
CAS No.: 16015-70-6
Cat. No.: VC21285039
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16015-70-6 |
---|---|
Molecular Formula | C11H16N2O |
Molecular Weight | 192.26 g/mol |
IUPAC Name | 1-(3-methoxyphenyl)piperazine |
Standard InChI | InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 |
Standard InChI Key | PZIBVWUXWNYTNL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)N2CCNCC2.Cl |
Canonical SMILES | COC1=CC=CC(=C1)N2CCNCC2 |
Introduction
Chemical Properties and Structural Characteristics
1-(3-Methoxyphenyl)piperazine hydrochloride is a piperazine derivative with specific structural features that make it valuable in pharmaceutical development. The compound consists of a piperazine ring substituted with a 3-methoxyphenyl group, forming a hydrochloride salt.
Basic Identification Parameters
The compound is identified through several standard parameters as detailed in the following table:
Parameter | Value |
---|---|
CAS Number | 16015-70-6 |
Molecular Formula | C11H16N2O·HCl |
Molecular Weight | 228.72 g/mol |
Base Molecular Weight (without HCl) | 192.26 g/mol |
IUPAC Name | 1-(3-methoxyphenyl)piperazine hydrochloride |
Standard InChI | InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 |
Standard InChIKey | PZIBVWUXWNYTNL-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1)N2CCNCC2 |
The compound belongs to the class of arylpiperazines, characterized by the presence of a piperazine ring connected to an aromatic group. This structural configuration contributes to its potential for interacting with various biological targets, particularly in the central nervous system.
Physical Properties
1-(3-Methoxyphenyl)piperazine hydrochloride typically appears as a crystalline solid. The compound requires specific storage conditions for maintaining its stability and purity. It should be stored in a dry place, avoiding moisture, with the container tightly closed to preserve its chemical integrity over time .
Synthesis and Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)piperazine hydrochloride can be achieved through various chemical routes, with the most common methods involving the reaction of piperazine derivatives with 3-methoxyphenyl halides.
Palladium-Catalyzed Synthesis
One efficient method for synthesizing this compound involves a palladium-catalyzed reaction in o-xylene. The procedure typically follows these steps:
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A solution of palladium catalyst in o-xylene is prepared
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Piperazine and m-bromoanisole (aryl halide) are combined in a specific molar ratio (typically 6:1)
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A base such as sodium tert-butoxide (NaOBut) is added to facilitate the reaction
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The reaction mixture is heated to approximately 120°C and maintained for about 3 hours
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After cooling, the reaction product is extracted and purified
This method can yield N-(3-methoxyphenyl)piperazine with efficiency approaching 96% by mole . The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.
Alternative Synthetic Route
Another common approach involves the reaction of N-BOC (tert-Butyloxycarbonyl) piperazine hydrochloride with 3-methoxybromobenzene, followed by a deprotection step using trifluoroacetic acid to yield the hydrochloride salt of the target compound. This method is often employed in laboratory-scale synthesis and can be modified based on specific requirements for purity and yield.
Applications in Pharmaceutical Development
1-(3-Methoxyphenyl)piperazine hydrochloride serves as a valuable building block in pharmaceutical synthesis due to its structural features and reactive properties.
Role as a Synthetic Intermediate
The compound functions primarily as an intermediate in the synthesis of more complex pharmaceutical agents. Its utility stems from the presence of the piperazine ring and methoxyphenyl group, which provide points for further chemical modifications and functionalization. The structural motifs present in this compound are particularly relevant for developing agents that interact with various receptors in the central nervous system.
Therapeutic Applications
Compounds synthesized using 1-(3-Methoxyphenyl)piperazine hydrochloride as an intermediate have shown potential in addressing various medical conditions. Notable applications include:
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Synthesis of Letermovir, an antiviral drug with clinical relevance
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Development of compounds with potential activity against neurological conditions
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Creation of novel pharmaceutical agents with diverse biological targets
The versatility of this compound arises from its ability to be incorporated into more complex molecular structures while maintaining key functional groups that facilitate interaction with biological targets.
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
These hazard classifications highlight the need for proper handling procedures when working with this chemical.
Current Research and Future Perspectives
Research involving 1-(3-Methoxyphenyl)piperazine hydrochloride continues to evolve, with ongoing investigations into its potential applications and derivatives.
Recent Developments
Recent studies have explored the incorporation of 1-(3-Methoxyphenyl)piperazine derivatives into novel molecular structures with potential biological activity. One example includes the development of piperazine-1,2,3-triazole compounds that incorporate the 3-methoxyphenyl moiety, suggesting ongoing interest in utilizing this structural framework for new pharmaceutical applications .
Structure-Activity Relationships
The study of structure-activity relationships involving 1-(3-Methoxyphenyl)piperazine hydrochloride and its derivatives remains an active area of research. By examining how modifications to the basic structure affect biological activity, researchers gain valuable insights that guide the development of more effective pharmaceutical agents. These studies typically focus on receptor binding affinities, pharmacokinetic properties, and therapeutic efficacy.
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